(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the bromination of a trifluoromethylbenzene derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The tert-butoxycarbonyl group is then introduced to protect the carboxylic acid functionality. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)piperazine-2-carboxylic acid (without the tert-butoxycarbonyl group)
- (S)-4-(2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (without the bromine atom)
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The tert-butoxycarbonyl group also provides protection for the carboxylic acid, allowing for selective reactions and modifications.
Properties
Molecular Formula |
C17H20BrF3N2O4 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2S)-4-[5-bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)12-8-10(18)4-5-11(12)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1 |
InChI Key |
YLMJFZPODINUBI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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